molecular formula C8H7ClF3N B2617736 2-chloro-N-methyl-6-(trifluoromethyl)aniline CAS No. 1152550-27-0

2-chloro-N-methyl-6-(trifluoromethyl)aniline

Cat. No. B2617736
CAS RN: 1152550-27-0
M. Wt: 209.6
InChI Key: SFIWMSBQALFISY-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-6-(trifluoromethyl)aniline, also known as CMFA, is a chemical compound that belongs to the family of anilines. It is commonly used in the field of organic synthesis and pharmaceutical research due to its unique chemical properties.

Scientific Research Applications

Synthesis of Quinolinyl Amines

2-chloro-N-methyl-6-(trifluoromethyl)aniline can be used in the synthesis of quinolinyl amines . Quinolinyl amines are important organic compounds which possess a variety of pharmacological activities such as antimalarial, antifungal, hypotensive, and antidepressant activity .

Nucleophilic Substitution Reactions

This compound can be used in nucleophilic substitution reactions . In one study, 2-chloro-N-methyl-6-(trifluoromethyl)aniline was synthesized by nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in absolute ethanol in the presence of triethylamine (TEA) as base .

Synthesis of Trifluoromethylpyridines

2-chloro-N-methyl-6-(trifluoromethyl)aniline can be used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .

Agrochemical Applications

Trifluoromethylpyridines, which can be synthesized using 2-chloro-N-methyl-6-(trifluoromethyl)aniline, are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Chemical Synthesis Studies

2-chloro-N-methyl-6-(trifluoromethyl)aniline may be used in chemical synthesis studies . It can be used as a building block in the synthesis of various complex organic compounds .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as monoalkylamines . These compounds are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels.

Mode of Action

The specific mode of action of 2-chloro-N-methyl-6-(trifluoromethyl)aniline is not well-documented. As a monoalkylamine, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and Van der Waals forces. The trifluoromethyl group in the compound could potentially enhance its lipophilicity, aiding in its interaction with hydrophobic pockets within biological targets .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which may influence its absorption and distribution within the body .

properties

IUPAC Name

2-chloro-N-methyl-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIWMSBQALFISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-6-(trifluoromethyl)aniline

CAS RN

1152550-27-0
Record name 2-chloro-N-methyl-6-(trifluoromethyl)aniline
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